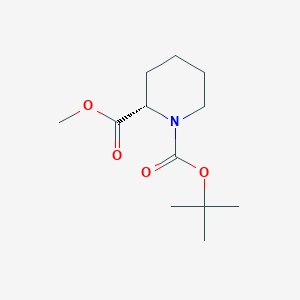

(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJFJDVCVNWQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445445 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200184-53-8 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

For Immediate Release

A Deep Dive into the Analytical Techniques for Confirming the Structure and Stereochemistry of a Key Chiral Building Block

This technical guide provides an in-depth exploration of the essential analytical methodologies required for the unambiguous structure elucidation of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug discovery, making its precise characterization paramount for researchers, scientists, and drug development professionals.[1] This document outlines the synergistic application of spectroscopic and chromatographic techniques to confirm not only the molecular connectivity but also the critical (S)-stereochemistry at the C2 position.

Introduction: The Significance of Stereochemistry

This compound, a derivative of pipecolic acid, possesses a single chiral center at the second position of the piperidine ring. The spatial arrangement of substituents around this stereocenter is of utmost importance, as it profoundly influences the molecule's biological activity and interaction with chiral targets such as enzymes and receptors.[2][3] In drug development, the use of a single, well-defined enantiomer is often crucial to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with the other enantiomer.[1] Therefore, rigorous analytical confirmation of the absolute configuration is a non-negotiable aspect of its quality control and application in synthesis.

Core Analytical Strategy: A Multi-Technique Approach

The comprehensive structural characterization of this compound relies on a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive elucidation.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the connectivity of atoms in the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a detailed picture of the proton and carbon environments and their correlations.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of all hydrogen atoms.

-

¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to identify the number and types of carbon atoms present.

-

2D NMR (COSY & HSQC): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperidine ring and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom.

Data Interpretation and Expected Resonances:

The expected NMR data provides a unique fingerprint for the molecule. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester are readily identifiable.[4] The protons on the piperidine ring will appear as a series of multiplets, and their specific couplings, revealed by COSY, will confirm their relative positions.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| tert-Butyl (Boc) | ~1.47 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) |

| Methyl Ester (COOCH₃) | ~3.75 (s, 3H) | ~52 (OCH₃), ~172 (C=O) |

| Piperidine Ring CH | Multiplets in the range of 1.5-5.0 | Aliphatic region (~20-60) |

| Piperidine C2-H | ~4.8-5.0 (dd) | ~55-60 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The specific chemical shift and coupling pattern of the proton at the C2 position are particularly important for confirming the substitution pattern.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight and, by extension, the elemental composition of the molecule.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.[5]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain a precise mass-to-charge ratio (m/z).

Data Interpretation:

The expected monoisotopic mass for C₁₂H₂₁NO₄ is 243.1471 Da.[6] The HRMS data should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 243.1471 or the sodium adduct [M+Na]⁺. The high accuracy of the measurement allows for the confident determination of the molecular formula. Fragmentation of the Boc group is a common observation in mass spectrometry.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands:

The FTIR spectrum will display characteristic absorption bands corresponding to the carbonyl groups of the carbamate and the ester, as well as the C-H and C-N bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Carbamate) | ~1690-1710[7][8] |

| C=O (Ester) | ~1730-1750[7] |

| C-H (aliphatic) | ~2850-2980 |

| C-O (Ester & Carbamate) | ~1000-1300 |

The presence of two distinct carbonyl stretching frequencies is a key indicator of both the carbamate and ester functionalities.[7]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 3. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS No. 200184-53-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, also known by synonyms such as (S)-Methyl 1-boc-piperidine-2-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural rigidity and defined stereochemistry make it a valuable building block in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent motif in numerous approved drugs, and the introduction of a chiral center at the 2-position allows for precise control over the three-dimensional arrangement of substituents, which is often critical for biological activity and target specificity.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety considerations for this important synthetic intermediate.

Core Properties and Identification

The fundamental identity and key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 200184-53-8 | [3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | [3] |

| Synonyms | (S)-Methyl 1-boc-piperidine-2-carboxylate, (S)-N-Boc-pipecolic acid methyl ester | [3] |

| Appearance | Colorless to pale yellow oil | General laboratory observation |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, (S)-N-Boc-pipecolic acid. This process is a standard transformation in organic synthesis, and several effective methods can be employed.

Synthetic Workflow: Esterification of (S)-N-Boc-Pipecolic Acid

The conversion of the carboxylic acid to its methyl ester can be achieved through various reagents and conditions. A widely used and efficient method involves the use of a mild methylating agent in a suitable solvent.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a composite of established methods for the esterification of N-Boc protected amino acids.

Materials:

-

(S)-N-Boc-pipecolic acid

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes

-

Alternatively: Methyl iodide (MeI) and Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Method 1: Using Trimethylsilyldiazomethane

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-pipecolic acid (1.0 eq.) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 10:1 DCM:MeOH ratio).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add TMS-diazomethane (1.1-1.2 eq.) dropwise. A yellow color should persist, indicating a slight excess of the reagent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears. Concentrate the reaction mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Using Methyl Iodide

-

Reaction Setup: In a round-bottom flask, dissolve (S)-N-Boc-pipecolic acid (1.0 eq.) in anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (1.5-2.0 eq.) to the solution, followed by the dropwise addition of methyl iodide (1.2-1.5 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

The crude product from either method is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes). The fractions containing the pure product are identified by TLC, combined, and concentrated under reduced pressure to afford this compound as a colorless to pale yellow oil.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. Key expected signals include the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. Characteristic signals include those for the carbonyl carbons of the Boc and ester groups (in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

C=O stretching (ester and carbamate): Strong absorptions around 1740 cm⁻¹ and 1690 cm⁻¹.

-

C-H stretching (alkane): Absorptions in the range of 2850-2980 cm⁻¹.

-

C-O stretching: Absorptions in the range of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a common technique. The expected molecular ion peak [M+H]⁺ would be at m/z 244.15.

Applications in Drug Development

The chiral nature of this compound makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[4][5]

Role as a Chiral Building Block

The defined stereochemistry at the C2 position of the piperidine ring is crucial for achieving the desired pharmacological activity in many drugs. Using enantiomerically pure starting materials like the title compound allows for the synthesis of a single enantiomer of the final drug product, which can lead to improved efficacy, a better safety profile, and reduced side effects compared to a racemic mixture.[1]

Examples in Pharmaceutical Synthesis

While specific, proprietary synthetic routes are often not fully disclosed, piperidine derivatives with similar structures are known to be key intermediates in the synthesis of several important drugs. For instance, substituted piperidines are central components in the structures of:

-

Vandetanib: An anticancer drug used to treat certain types of thyroid cancer. The synthesis of Vandetanib involves the incorporation of a functionalized piperidine moiety.[6][7]

-

Crizotinib: Another anticancer agent used for the treatment of non-small cell lung cancer. The synthesis of Crizotinib also relies on the use of a piperidine-containing intermediate.[8]

The use of a chiral N-Boc protected piperidine-2-carboxylate derivative allows for further elaboration at the 2-position and on the piperidine ring, enabling the construction of the complex side chains found in these and other drug molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable starting point for the stereoselective synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in research and drug development.

References

- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. PubMed.

- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. MDPI.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source for general role of piperidines].

- Synthesis method of crizotinib and preparation method of intermediate thereof.

- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Source for general role of piperidines].

- An alternative synthesis of Vandetanib (Caprelsa™)

- Application of Chiral Piperidine Scaffolds in Drug Design. [Source for importance of chirality].

- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed.

- Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine...

- Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar.

- Crizotinib Synthetic Routes. MedKoo Biosciences.

- What are the synthesis and applications of N-Boc-piperidine-2-methanol? Guidechem.

- Synthesis of anticancer drug vandetanib.

- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- Study on Synthetic Process of Vandetanib.

- 1-tert-Butyl 2-methyl (2S)

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Foreword: Navigating the Chiral Landscape of Piperidine Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous pharmaceuticals. The stereochemical intricacies of substituted piperidines, such as the title compound, (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, are pivotal to their biological activity. This guide provides a comprehensive overview of the principal synthetic strategies to access this valuable chiral building block, intended for researchers, scientists, and professionals in drug development. We will delve into the nuances of asymmetric synthesis, chiral resolution, and chiral pool-based approaches, offering not just procedural details but also the underlying scientific rationale that governs these transformations.

Strategic Approaches to Enantiopure Piperidine-1,2-dicarboxylates

The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and challenges:

-

Asymmetric Synthesis from Achiral Precursors: This elegant approach introduces chirality through the use of chiral catalysts or auxiliaries, most notably via the asymmetric hydrogenation of pyridine derivatives.

-

Synthesis from the Chiral Pool: This strategy leverages the inherent chirality of naturally occurring molecules, such as amino acids, as starting materials.

-

Resolution of Racemic Mixtures: In this classical approach, a racemic mixture of the target molecule or a precursor is synthesized, followed by separation of the desired enantiomer.

The selection of a particular strategy is often dictated by factors such as the desired scale of synthesis, cost of reagents and catalysts, and the available instrumentation.

Pathway 1: Asymmetric Hydrogenation of Pyridine Derivatives

The catalytic asymmetric hydrogenation of pyridine rings represents a highly atom-economical and direct route to chiral piperidines.[1] However, the aromaticity of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair present significant challenges.[2][3] To overcome these hurdles, the pyridine substrate is typically activated by N-alkylation or N-acylation to form a pyridinium salt, which is more susceptible to hydrogenation.[4]

Mechanism of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation of pyridinium salts generally involves the coordination of the chiral phosphine ligand to the rhodium center, creating a chiral catalytic environment. The pyridinium substrate then coordinates to the metal, followed by the oxidative addition of hydrogen. A series of migratory insertions of the double bonds into the rhodium-hydride bonds, guided by the chiral ligand, leads to the stereoselective formation of the piperidine ring. Reductive elimination then releases the product and regenerates the catalyst.

Caption: Figure 1: Generalized workflow for the asymmetric hydrogenation of a pyridine derivative.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example of the asymmetric hydrogenation of an activated pyridine derivative.

Step 1: Synthesis of the Pyridinium Salt (Activation)

A solution of pyridine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane) is treated with di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine) to afford the N-Boc activated pyridinium species.

Step 2: Asymmetric Hydrogenation

In a high-pressure reactor, the pyridinium salt is dissolved in a suitable solvent such as methanol. The chiral rhodium catalyst, pre-formed from a precursor like [Rh(COD)Cl]₂ and a chiral bisphosphine ligand (e.g., TangPhos), is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and heated. The reaction is monitored until completion.

Step 3: Work-up and Purification

After depressurization, the catalyst is removed by filtration through a pad of silica gel or celite. The solvent is evaporated, and the crude product is purified by column chromatography to yield the enantiomerically enriched N-Boc-(S)-piperidine-2-carboxylic acid.

Step 4: Esterification

The resulting carboxylic acid is then esterified to the methyl ester. A safe and efficient method involves the use of trimethylsilyldiazomethane (TMS-diazomethane) in a mixture of diethyl ether and methanol.[5]

| Parameter | Conditions |

| Catalyst | [Rh(COD)Cl]₂ / Chiral Bisphosphine Ligand |

| Hydrogen Pressure | 50 - 100 atm |

| Temperature | 40 - 80 °C |

| Solvent | Methanol, Ethanol, or Dichloromethane |

| Typical Yield | 70 - 95% |

| Typical Enantiomeric Excess | >90% ee |

Pathway 2: Synthesis from the Chiral Pool

Utilizing readily available chiral starting materials, such as amino acids, is a powerful strategy that circumvents the need for an asymmetric induction step. L-glutamic acid and L-lysine are logical precursors for the synthesis of piperidine derivatives.[6]

Synthesis from L-Glutamic Acid

A multi-step synthesis starting from L-glutamic acid provides access to chiral piperidine scaffolds.[7] This pathway relies on the stereocenter of the starting amino acid to dictate the final product's stereochemistry.

Caption: Figure 2: Synthetic pathway from L-glutamic acid to a piperidine derivative.

Experimental Protocol: From L-Glutamic Acid

Step 1: Diesterification

L-glutamic acid is treated with thionyl chloride in methanol at 0 °C to room temperature to afford the dimethyl ester hydrochloride salt in quantitative yield.[7]

Step 2: N-Boc Protection

The dimethyl ester is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane to give the N-Boc protected diester.[7]

Step 3: Reduction to Diol

The N-Boc diester is reduced with sodium borohydride in methanol to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Ditosylation

The diol is treated with p-toluenesulfonyl chloride and triethylamine in dichloromethane to furnish the corresponding ditosylate.

Step 5: Cyclization

The crude ditosylate is reacted with a primary amine (which will become the N-substituent on the piperidine ring) to induce cyclization, affording the N-substituted (S)-3-(N-Boc-amino)piperidine. To obtain the target molecule of this guide, further synthetic modifications would be necessary.

| Step | Reagents | Solvent | Yield |

| Diesterification | SOCl₂, MeOH | Methanol | Quantitative |

| N-Boc Protection | Boc₂O, Et₃N, DMAP | CH₂Cl₂ | ~92% |

| Reduction | NaBH₄ | Methanol | ~76% |

| Ditosylation | TsCl, Et₃N | CH₂Cl₂ | Quantitative |

| Cyclization | Primary Amine | Neat or CH₂Cl₂ | 64-80% |

Synthesis from L-Lysine

The biosynthesis of piperidine alkaloids often proceeds from L-lysine via decarboxylation to cadaverine, followed by oxidative deamination and cyclization.[8] A laboratory synthesis can be envisioned that leverages the existing carbon skeleton and chirality of L-lysine.

Pathway 3: Chiral Resolution of a Racemic Mixture

The synthesis of the racemic target molecule followed by separation of the enantiomers is a well-established and often practical approach, especially when a suitable and cost-effective resolving agent is available.[9]

Principle of Diastereomeric Salt Resolution

A racemic mixture of a chiral acid or base is reacted with an enantiomerically pure chiral resolving agent (a base or acid, respectively) to form a pair of diastereomeric salts.[10] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11] Once separated, the desired enantiomer is liberated from the resolving agent by treatment with an acid or base.

Caption: Figure 3: General scheme for the chiral resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution

This protocol is a general template for the resolution of a racemic piperidine carboxylic acid derivative.

Step 1: Synthesis of Racemic N-Boc-pipecolic acid methyl ester

Racemic pipecolic acid can be synthesized by the hydrogenation of pyridine-2-carboxylic acid using a non-chiral catalyst (e.g., Pd/C).[12] The resulting racemic pipecolic acid is then N-protected with Boc₂O and esterified to the methyl ester.

Step 2: Formation of Diastereomeric Salts

The racemic N-Boc-pipecolic acid is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, is added.[13] The mixture is heated to ensure complete dissolution and then allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

Step 3: Isolation of the Diastereomeric Salt

The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

Step 4: Liberation of the (S)-Enantiomer

The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-N-Boc-pipecolic acid.[13] The product is then extracted with an organic solvent, dried, and the solvent is evaporated. Subsequent esterification will yield the target molecule.

| Parameter | Details |

| Resolving Agent | (+)-Tartaric acid, (-)-Tartaric acid, or derivatives |

| Solvent | Methanol, Ethanol, Isopropanol |

| Key Principle | Differential solubility of diastereomeric salts |

| Recovery | The resolving agent can often be recovered and reused. |

Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantages | Key Challenges |

| Asymmetric Hydrogenation | High atom economy, direct route. | Requires high-pressure equipment, expensive chiral catalysts and ligands. |

| Synthesis from Chiral Pool | Avoids asymmetric induction step, utilizes readily available starting materials. | Often involves multiple synthetic steps, which can lower the overall yield. |

| Chiral Resolution | Utilizes well-established and scalable techniques. | Theoretical maximum yield is 50% without a racemization process for the unwanted enantiomer. Can be labor-intensive. |

Conclusion: A Strategic Choice for a Privileged Scaffold

The synthesis of this compound is achievable through several robust and well-documented pathways. The choice of the optimal route will depend on the specific requirements of the research or development program. For large-scale, cost-effective production, a highly optimized asymmetric hydrogenation or a chiral pool-based approach may be preferable. For smaller-scale laboratory synthesis where expediency is key, chiral resolution can be an excellent option. This guide has provided the foundational knowledge and practical insights to enable the informed selection and execution of a synthetic strategy to access this important chiral building block, empowering further innovation in the field of medicinal chemistry.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])[7]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])[11]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (URL: [Link])[7]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])[6]

-

Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])[13]

-

View of Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL: [Link])

- A kind of preparation method of (S)

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])[14]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (URL: [Link])[2]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])[15]

-

Synthesis of Pipecolic Acid and Baikiain - ResearchGate. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])[1]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. (URL: [Link])[3][16]

-

21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (URL: [Link])[17]

-

Diazomethane makes methyl esters from carboxylic acids. (URL: [Link])[17]

-

Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (URL: [Link])[18]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL: [Link])

- Method for preparing disubstituted piperidine and intermediates - Google P

-

Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (URL: )[12]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])[19]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (URL: [Link])

-

Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed. (URL: [Link])[20]

-

A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). (URL: [Link])[8]

- Process for resolving racemic mixtures of piperidine derivatives - Google P

-

RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. (URL: [Link])[4]

-

(S)-1-Boc-piperidine-2-carboxylic Acid - Pipzine Chemicals. (URL: [Link])

- Process for resolving racemic mixtures of piperidine derivatives - Google P

-

(a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... - ResearchGate. (URL: [Link])[8]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 18. researchgate.net [researchgate.net]

- 19. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: A Chiral Keystone for Drug Discovery

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and appropriate lipophilicity to drug candidates. Moreover, the stereochemistry of substituted piperidines often plays a pivotal role in their pharmacological activity, making the development of efficient and highly selective methods for their enantioselective synthesis a critical endeavor for researchers and drug development professionals.[2] This guide provides an in-depth technical overview of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a versatile chiral building block that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Structural Attributes

This compound, also known by its IUPAC name 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate, is a chiral heterocyclic compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol .[3] The key structural features of this molecule are the piperidine ring, a stereocenter at the C2 position with the (S)-configuration, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a methyl ester at the C2 carboxyl group.

The Boc group is a critical element, serving to protect the piperidine nitrogen from unwanted reactions during synthetic sequences, thereby allowing for selective modifications at other positions of the molecule.[2] This protecting group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization. The methyl ester provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 162546-39-0 | [3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)OC | [3] |

| InChI Key | PVMJFJDVCVNWQN-VIFPVBQESA-N | [3] |

Stereoselective Synthesis: Strategies and Methodologies

The synthesis of enantiomerically pure piperidine derivatives like this compound is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol, broadly categorized into chiral pool synthesis and asymmetric catalysis.

Chiral Pool Synthesis

This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids, to introduce the desired stereochemistry. L-glutamic acid and L-aspartic acid are common starting points for the synthesis of chiral piperidines.

A representative synthetic pathway starting from a protected L-amino acid would typically involve the following key transformations:

-

Chain Elongation: Extension of the amino acid side chain to provide the necessary carbon framework for the six-membered ring.

-

Cyclization: An intramolecular reaction, often a Dieckmann cyclization or a reductive amination, to form the piperidine ring. The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for constructing five- and six-membered rings.[4]

-

Functional Group Manipulations: Conversion of existing functional groups to the desired ester and installation of the Boc protecting group.

Asymmetric Catalysis

Asymmetric catalysis offers an alternative and often more flexible approach to enantiomerically pure piperidines. This strategy involves the use of a chiral catalyst to induce stereoselectivity in a reaction that forms the piperidine ring or creates the key stereocenter. Methods such as catalytic asymmetric hydrogenation of pyridine derivatives or catalytic asymmetric cyclization reactions are employed. While powerful, these methods may require specialized catalysts and optimization of reaction conditions.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc Protection of (S)-Pipecolic Acid

-

To a solution of (S)-pipecolic acid in a suitable solvent (e.g., a mixture of tert-butanol and water), add a base such as sodium hydroxide.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield N-Boc-(S)-pipecolic acid.

Step 2: Methyl Esterification

-

Dissolve the N-Boc-(S)-pipecolic acid in a suitable solvent such as methanol or a mixture of acetonitrile and methanol.

-

Add a methylating agent. A common and effective method is the use of trimethylsilyldiazomethane.[5]

-

Stir the reaction at room temperature until completion.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development: A Versatile Chiral Building Block

This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical agents. The piperidine motif is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and cardiovascular medications.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous drug candidates. For instance, related chiral piperidine derivatives are key intermediates in the synthesis of complex molecules like the anticancer agent Vandetanib.[6] The general utility of this class of compounds lies in their ability to introduce a constrained, chiral scaffold that can be further elaborated to interact with specific biological targets.

Conclusion and Future Outlook

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its protected nitrogen and reactive ester functionality, combined with its defined stereochemistry, provide a versatile platform for the synthesis of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and scalable synthetic routes to such key intermediates will remain a critical area of research. Further exploration into the applications of this and related chiral piperidines is poised to unlock new therapeutic possibilities across a wide range of diseases.

References

- US Patent US11254641B2. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Retrieved from [Link]

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved from [Link]

-

Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. Retrieved from [Link]

-

Williams, R. F., Peterson, P. W., Gilbertson, R. D., Schmidt, J. G., & Strauss, C. E. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines (U.S. Patent No. 11,084,794). U.S. Patent and Trademark Office. Retrieved from [Link]

-

Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses. Retrieved from [Link]

-

Svete, J., & Stanovnik, B. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2632. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

- US Patent US20080051579A1. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

- US Patent US7683175B2. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.

-

Patel, B., Soni, M., & Vaghani, H. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Retrieved from [Link]

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

-

Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. Organic & Biomolecular Chemistry, 10(35), 7083-7092. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

Sources

- 1. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester(252990-05-9) 1H NMR spectrum [chemicalbook.com]

- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 3. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. atlantis-press.com [atlantis-press.com]

The Synthetic Cornerstone: A Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate in Advanced Pharmaceutical Development

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure starting materials is paramount. Among these, cyclic amino acid derivatives have garnered significant attention for their role as constrained scaffolds in the design of bioactive molecules. (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, systematically known as (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid methyl ester and commonly referred to as N-Boc-(S)-pipecolic acid methyl ester, has emerged as a pivotal chiral building block. Its rigid piperidine core, coupled with orthogonal protecting groups, offers synthetic chemists a versatile platform for the stereoselective construction of complex molecular architectures. This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of natural products and other pharmacologically relevant molecules. We will delve into the strategic considerations behind its use and provide detailed experimental insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| Molecular Weight | 243.30 g/mol | |

| Appearance | Colorless oil or solid | |

| Melting Point | 33.0 to 37.0 °C | |

| Boiling Point | ~307.4 °C (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and THF. Insoluble in water. | [] |

Nuclear Magnetic Resonance (NMR) Data: The structural integrity and purity of this compound can be readily confirmed by NMR spectroscopy. While slight variations in chemical shifts can occur depending on the solvent and concentration, a representative ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the piperidine ring (a series of multiplets between 1.2 and 4.9 ppm).

Core Application: A Chiral Precursor to Bioactive Piperidines

The primary utility of this compound lies in its role as a stereochemically defined precursor for a wide array of substituted piperidines. The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, which can be readily removed under acidic conditions, while the methyl ester at the C-2 position offers a handle for various chemical transformations.

Case Study 1: Asymmetric Synthesis of Piperidine Alkaloids

A powerful demonstration of the synthetic utility of N-Boc-(S)-pipecolic acid methyl ester is its application in the total synthesis of naturally occurring piperidine alkaloids. A notable example is the synthesis of coniine and pelletierine, which are toxic alkaloids found in poison hemlock and pomegranate, respectively. A highly enantioselective route to these molecules can be achieved through the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[2]

Workflow for the Synthesis of (S)-(-)-Coniine: The synthesis of (S)-(-)-coniine from N-Boc-(S)-pipecolic acid methyl ester showcases a sequence of standard yet elegant transformations. The strategy hinges on the reduction of the ester functionality to a methyl group and subsequent elaboration to the final target.

Detailed Experimental Protocol: Reduction of the Ester

The initial step in the synthesis of many target molecules from N-Boc-(S)-pipecolic acid methyl ester is the reduction of the methyl ester to the corresponding primary alcohol. This transformation is crucial as it opens up a plethora of further functionalization possibilities.

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Lithium borohydride is a milder reducing agent compared to lithium aluminum hydride (LAH). Its use is advantageous here as it selectively reduces the ester in the presence of the Boc-protected amine, which could be susceptible to reduction by stronger hydrides.

-

Solvent: THF is an excellent solvent for this reaction due to its ability to dissolve both the starting material and the borohydride reagent, and its inertness under the reaction conditions.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the organometallic reagents with atmospheric moisture and oxygen.

Case Study 2: Synthesis of Novel Heterocyclic Scaffolds

Beyond natural product synthesis, this compound serves as a valuable starting material for the creation of novel heterocyclic systems with potential applications in medicinal chemistry. For instance, it can be elaborated into complex pyrazole-containing piperidines.[3] Although the direct starting material in the cited reference is the corresponding carboxylic acid, the methyl ester can be readily hydrolyzed to the acid, or in some cases, used directly in coupling reactions.

General Workflow for Heterocycle Synthesis: The synthesis of such complex scaffolds often involves the conversion of the ester or the corresponding acid into a more reactive intermediate that can then undergo cyclization or coupling reactions.

Detailed Experimental Protocol: Formation of a β-Keto Ester Intermediate

This protocol is adapted from a similar transformation and illustrates a key step in building molecular complexity from the piperidine scaffold.[3]

-

Activation of the Carboxylic Acid: To a solution of N-Boc-(S)-pipecolic acid (obtained from the hydrolysis of the methyl ester, 1.0 eq), Meldrum's acid (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 2.0 eq) in dichloromethane (DCM, 0.7 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq) in portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Dilute the reaction with DCM, wash with 1 M aqueous potassium bisulfate (KHSO₄) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Methanolysis: Dissolve the residue in methanol (MeOH, 0.9 M) and reflux for 5 hours. Evaporate the solvent in vacuo to yield the crude β-keto ester, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Coupling Reagents: The use of EDC·HCl and DMAP is a standard and efficient method for the formation of an activated ester with Meldrum's acid, which then readily undergoes methanolysis to form the β-keto ester.

-

Meldrum's Acid: This reagent serves as a convenient and highly reactive C-acylation agent for the formation of the β-keto ester precursor.

-

Reaction Conditions: The initial reaction is carried out at 0 °C to control the exothermic reaction of the carbodiimide, and then warmed to room temperature to ensure complete conversion. The subsequent reflux in methanol drives the methanolysis to completion.

Emerging Applications: A Potential Chiral Ligand in Asymmetric Catalysis

The rigid, chiral backbone of pipecolic acid and its derivatives makes them attractive candidates for the development of novel chiral ligands for asymmetric catalysis. While the direct use of this compound as a ligand is not extensively documented in peer-reviewed literature, its derivatives, particularly those where the ester and Boc groups are modified to introduce coordinating heteroatoms, hold significant potential. The development of C₂-symmetric bisamide ligands from chiral dicarboxylic acids, for example, is a well-established strategy in asymmetric synthesis.[4]

The transformation of N-Boc-(S)-pipecolic acid methyl ester into bidentate or tridentate ligands could open new avenues in catalysis, particularly in reactions such as asymmetric conjugate additions, aldol reactions, and hydroformylations. Further research in this area is warranted to fully explore the potential of this readily available chiral scaffold in the development of novel and efficient catalytic systems.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its utility is well-demonstrated in the stereoselective synthesis of a variety of bioactive molecules, including natural product alkaloids and novel heterocyclic scaffolds for drug discovery. The orthogonal protecting groups on the nitrogen and at the 2-position provide synthetic chemists with a high degree of control over the stepwise functionalization of the piperidine ring. The detailed protocols and strategic insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this important chiral intermediate in their drug development endeavors.

References

-

Rupar, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4289. [Link]

-

Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(-)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(-)-Ropivacaine. Journal of the American Chemical Society, 132(34), 11869–11871. [Link]

-

1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. PubChem. (n.d.). [Link]

-

N-Boc-L-pipecolinic acid. Thermo Scientific. (n.d.). [Link]

-

Ahmad, M., et al. (2013). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid. Molecules, 18(1), 1086-1103. [Link]

Sources

An In-Depth Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Introduction

(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a chiral heterocyclic compound, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its rigid piperidine scaffold, combined with the orthogonal protecting groups at the nitrogen and the C-2 carboxylate, renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, applications in drug development, and safe handling procedures, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a stable, non-polar compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | PubChem[1] |

| Molecular Weight | 243.30 g/mol | PubChem[1] |

| CAS Number | 200184-53-8 | PubChem[1] |

| Appearance | Predicted: Colorless oil or solid | - |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | PubChem[1] |

| Synonyms | (S)-Methyl 1-boc-piperidine-2-carboxylate, N-Boc-L-pipecolic acid methyl ester | PubChem[1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Chloroform) | [2][3] |

Synthesis of this compound

The synthesis of the title compound is a well-established two-step process commencing from the readily available chiral starting material, (S)-pipecolic acid. The synthetic strategy hinges on the protection of the secondary amine followed by the esterification of the carboxylic acid.

Synthetic Workflow

Experimental Protocol

Step 1: Synthesis of N-Boc-(S)-pipecolic acid

-

To a solution of (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-pipecolic acid as a white solid or viscous oil.

Step 2: Synthesis of this compound

-

Dissolve N-Boc-(S)-pipecolic acid (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Applications in Drug Development

The chiral nature and bifunctional protecting group pattern of this compound make it a highly valuable intermediate in the synthesis of a variety of biologically active molecules, including indolizidine and quinolizidine alkaloids.[4][5] A prominent example of its utility is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[6]

Role in the Synthesis of Vandetanib

While the direct starting material in some reported syntheses of a key Vandetanib intermediate is a related piperidine derivative, this compound serves as a foundational building block for creating such advanced intermediates. The following diagram illustrates a plausible synthetic pathway leveraging this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around δ 1.4-1.5 ppm. The methyl ester protons will appear as a singlet around δ 3.7 ppm. The protons on the piperidine ring will resonate in the δ 1.2-4.2 ppm region, often as complex multiplets due to diastereotopicity and conformational isomerism (rotamers) arising from the carbamate bond. The proton at the C-2 position is expected to be a multiplet around δ 4.0-4.5 ppm. For a similar compound, tert-butyl piperidine-1-carboxylate, the piperidine protons appear as multiplets at δ 3.35 ppm and δ 1.45-1.56 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyls of the Boc group and the methyl ester in the δ 155-175 ppm range. The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl of the tert-butyl group will be around δ 28 ppm. The methyl of the ester will resonate around δ 52 ppm. The carbons of the piperidine ring will be observed between δ 20-60 ppm. For tert-butyl piperidine-1-carboxylate, the piperidine carbons appear at δ 44.31, 28.42, 25.69, and 24.45 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong carbonyl stretching frequencies. A representative spectrum of a related N-Boc protected amino acid ester shows strong absorption bands around 1740 cm⁻¹ (ester C=O stretch) and 1690 cm⁻¹ (carbamate C=O stretch).[7] The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 244.15. Fragmentation patterns in EI-MS would likely involve the loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu), as well as fragmentation of the piperidine ring.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, related N-Boc piperidine derivatives are classified with GHS hazard statements indicating they may cause skin and eye irritation, and may cause respiratory irritation.[8][9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Supporting Information for [Journal Article - Title not available in snippet]. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 1-hydroxypiperidine-2-carboxylate. PubMed Central. Available at: [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Available at: [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). N-Boc-L-pipecolinic acid, 98+%. Available at: [Link]

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US20130012712A1 - Method for preparing disubstituted piperidine and intermediates.

-

PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2016). Simple Indolizidine and Quinolizidine Alkaloids. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid , CAS: N/A [isomerlab.com]

- 3. N-Boc-L-pipecolinic acid, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Simple Indolizidine and Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present substituents for optimal interaction with biological targets. When chirality is introduced into the piperidine ring, it unlocks the potential for stereospecific interactions, which are crucial for enhancing therapeutic efficacy and reducing off-target effects. This guide focuses on a particularly valuable chiral building block: (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (IUPAC name: 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate ).[2] This compound, with its defined stereochemistry at the C-2 position and orthogonal protecting groups, serves as a powerful intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

This technical guide will provide a comprehensive overview of the synthesis, characterization, and application of this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for its preparation and use.

Molecular Overview

| Identifier | Value |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate[2] |

| Common Synonyms | (S)-1-Boc-2-methoxycarbonylpiperidine, N-Boc-L-pipecolic acid methyl ester[2] |

| CAS Number | 200184-53-8[2] |

| Molecular Formula | C₁₂H₂₁NO₄[2] |

| Molecular Weight | 243.30 g/mol [2] |

Synthesis of this compound: A Two-Step Approach from (S)-Pipecolic Acid

The most direct and efficient synthesis of the title compound originates from the commercially available and enantiopure starting material, (S)-pipecolic acid (also known as L-pipecolic acid). The synthesis is a two-step process involving:

-

N-Boc Protection: The protection of the secondary amine of the piperidine ring.

-

Esterification: The conversion of the carboxylic acid to its methyl ester.

This strategic sequence is crucial. Attempting esterification first under acidic conditions (e.g., Fischer esterification) would lead to the protonation of the piperidine nitrogen, complicating the reaction. Therefore, protection of the nitrogen is the logical first step.

Step 1: N-Boc Protection of (S)-Pipecolic Acid

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen. It is stable under a wide range of reaction conditions, including those typically used for esterification, and can be readily removed under mild acidic conditions.[4]

Reaction: (S)-Pipecolic acid + Di-tert-butyl dicarbonate → N-Boc-(S)-pipecolic acid

Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide, driving the reaction to completion.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate | C12H21NO4 | CID 10824139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemistry and pharmaceutical development. Its rigid heterocyclic scaffold, coupled with orthogonal protecting groups, offers a versatile platform for the synthesis of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of novel therapeutics.

Nomenclature and Identification

This compound is known by a variety of synonyms in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective sourcing and communication in a research and development setting.

| Identifier | Value | Source |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-piperidine-1,2-dicarboxylate | PubChem[1] |

| CAS Number | 200184-53-8 | PubChem[1] |

| Molecular Formula | C₁₂H₂₁NO₄ | PubChem[1] |

| Molecular Weight | 243.30 g/mol | PubChem[1] |

Common Synonyms:

-

(S)-Methyl 1-boc-piperidine-2-carboxylate[1]

-

N-Boc-L-pipecolic acid methyl ester

-

1-Boc-L-pipecolic acid methyl ester

-

(S)-N-(t-butoxycarbonyl)-pipecolinic acid methyl ester

-

Boc-Pip-OMe[1]

-

This compound[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are essential for designing synthetic protocols, purification strategies, and formulation studies.

| Property | Value |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~307.4 °C (predicted) |

| Density | ~1.094 g/cm³ (predicted) |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and naturally occurring amino acid, L-pipecolic acid. The synthetic strategy involves two key transformations: N-protection with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid.

Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-L-pipecolic acid

This step involves the protection of the secondary amine of L-pipecolic acid with a Boc group. The use of di-tert-butyl dicarbonate under basic conditions is a standard and high-yielding procedure.

-

To a solution of L-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with diethyl ether to remove any unreacted di-tert-butyl dicarbonate.

-

Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volumes).

-